molecular formula C10H10F2O3 B595153 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid CAS No. 1344109-54-1

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Cat. No.: B595153
CAS No.: 1344109-54-1
M. Wt: 216.184
InChI Key: SEOBUACMSAPVJE-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylates or reduced to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of carboxylates.

    Reduction: Formation of alcohols.

Scientific Research Applications

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzoic acid: Similar structure but lacks the isopropoxy group.

    4-Isopropoxybenzoic acid: Similar structure but lacks the fluorine atoms.

    3,4-Difluorobenzoic acid: Similar structure with fluorine atoms in different positions.

Uniqueness

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid is unique due to the combination of fluorine atoms and an isopropoxy group on the benzoic acid core. This unique structure imparts distinct chemical properties, making it a versatile compound in various applications .

Properties

IUPAC Name

3,5-difluoro-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOBUACMSAPVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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